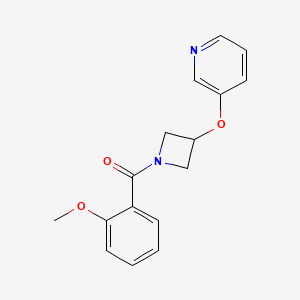

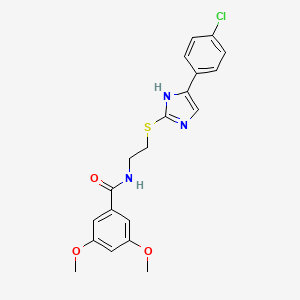

![molecular formula C16H15ClN2O2S B2757971 1-(3-chlorobenzyl)-2-(ethylsulfonyl)-1H-benzo[d]imidazole CAS No. 886903-01-1](/img/structure/B2757971.png)

1-(3-chlorobenzyl)-2-(ethylsulfonyl)-1H-benzo[d]imidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Imidazole is a five-membered heterocycle that is found in many naturally occurring compounds . It exhibits both acidic and basic properties . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .

Synthesis Analysis

The Debus–Radziszewski imidazole synthesis was adapted to directly yield long-chain imidazolium ionic liquids . Imidazolium acetate ionic liquids with side-chains up to sixteen carbon atoms were synthesized in excellent yields via an on-water, one-pot reaction .

Molecular Structure Analysis

Imidazole-based molecular frameworks can successfully transform triplet excitons present in high triplet levels into singlet states . Imidazole based π–π stacked dimers form strong and efficient conductance pathways in single-molecule junctions .

Chemical Reactions Analysis

The review highlights the recent advances (2018-present) in the regiocontrolled synthesis of substituted imidazoles . An emphasis has been placed on the bonds constructed during the formation of the imidazole .

Physical And Chemical Properties Analysis

Materials that have higher fluorescence emission in the solid state than molecules in solution have recently been paid more attention by the scientific community due to their potential applications in various fields .

Applications De Recherche Scientifique

Synthesis and Catalytic Applications

Ionic Liquid Catalysis for Synthesis of Imidazoles : Novel ionic liquids, such as 1,3-disulfonic acid imidazolium hydrogen sulfate, have been efficiently used as catalysts for the synthesis of 1,2,4,5-tetrasubstituted imidazoles. This synthesis is achieved through one-pot multi-component condensation, demonstrating the role of dual hydrogen-bond donors in catalyzing these reactions under solvent-free conditions (Zolfigol et al., 2013).

Sulfonic Acid Functionalized Imidazolium Salts for Benzimidazoles Synthesis : The use of sulfonic acid-functionalized imidazolium salts in combination with FeCl3 as catalytic systems has shown high efficiency in the synthesis of benzimidazoles at room temperature. This method highlights the use of atmospheric air as a green oxidant and showcases the versatility of imidazole derivatives in synthesizing heterocyclic compounds (Khazaei et al., 2011).

Chemical Reactions and Interactions

Metal Complex Formation : Research on the interaction of imidazole derivatives with metal centers has led to the synthesis of compounds like 1-[(4-methylphenyl)sulfonyl]-2-(2-pyridyl)-2,3-dihydro-1H-benzo[d]imidazole. These studies have provided insights into the rearrangement and coordination properties of imidazole derivatives, contributing to the understanding of their potential in forming complex structures with metals (Bermejo et al., 2000).

Phosphoric Acid Doped Imidazolium Membranes for Fuel Cells : The development of acid-base polymer membranes doped with phosphoric acid using imidazolium polysulfone showcases the application of imidazole derivatives in creating high-temperature proton exchange membrane fuel cells. These membranes exhibit significant proton conductivity and tensile strength, demonstrating the potential of imidazole-based materials in energy applications (Yang et al., 2012).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

1-[(3-chlorophenyl)methyl]-2-ethylsulfonylbenzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN2O2S/c1-2-22(20,21)16-18-14-8-3-4-9-15(14)19(16)11-12-6-5-7-13(17)10-12/h3-10H,2,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UITTUYUTXNEYEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=NC2=CC=CC=C2N1CC3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

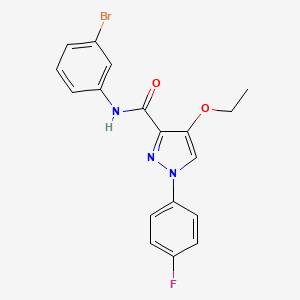

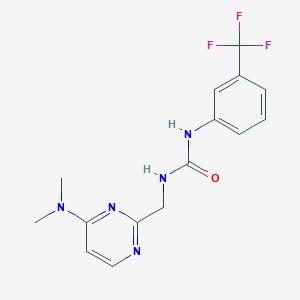

![(E)-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-3-phenylprop-2-enamide](/img/structure/B2757896.png)

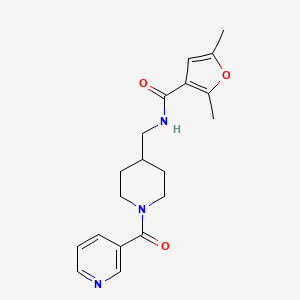

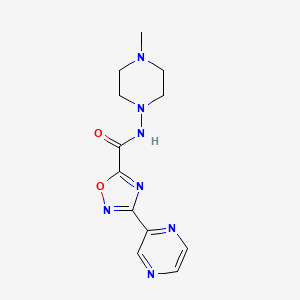

![5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(methylsulfanyl)-N-[4-(propan-2-yl)benzyl]pyrimidine-4-carboxamide](/img/structure/B2757898.png)

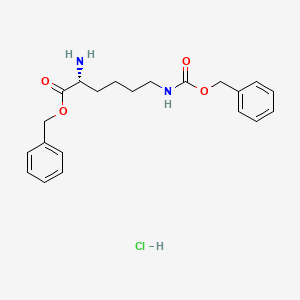

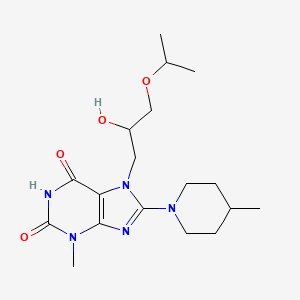

![2-methyl-N-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B2757899.png)

![(4-(3-chlorophenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone](/img/structure/B2757901.png)

![3-((4-(3-chlorophenyl)-5-((2-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2757902.png)

![2-[3-(4H-1,2,4-triazol-4-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2757907.png)